A Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol (CAS 915919-67-4): Synthesis, Characterization, and Applications
A Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol (CAS 915919-67-4): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-(piperidin-4-yl)propan-1-ol, identified by CAS number 915919-67-4, is a functionalized piperidine derivative of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the subject compound, consolidating essential data on its chemical properties, outlining a robust synthetic pathway, detailing methods for its analytical characterization, and exploring its role as a key building block in the development of novel therapeutics. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in chemical synthesis and drug discovery.
Compound Identity and Physicochemical Properties
2-Methyl-1-(piperidin-4-yl)propan-1-ol is a secondary alcohol featuring a piperidine ring substituted at the 4-position. This structure presents two stereocenters, leading to the potential for multiple diastereomers, a critical consideration for pharmaceutical applications.
Diagram 1: Chemical Structure of 2-Methyl-1-(piperidin-4-yl)propan-1-ol
Caption: Molecular structure of 2-Methyl-1-(piperidin-4-yl)propan-1-ol.
A summary of its key computed and experimentally available properties is provided below. These parameters are crucial for designing synthetic procedures, developing analytical methods, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 915919-67-4 | Alfa Chemistry[3] |
| Molecular Formula | C₉H₁₉NO | Alfa Chemistry[3] |
| Molecular Weight | 157.25 g/mol | Alfa Chemistry[3] |
| Exact Mass | 157.146664230 g/mol | Alfa Chemistry[3] |
| IUPAC Name | 2-methyl-1-piperidin-4-ylpropan-1-ol | Alfa Chemistry[3] |
| Topological Polar Surface Area | 32.3 Ų | Alfa Chemistry[3] |
| Hydrogen Bond Donor Count | 2 | Alfa Chemistry[3] |
| Hydrogen Bond Acceptor Count | 2 | Chemchart[4] |
| Rotatable Bond Count | 2 | Alfa Chemistry[3] |
| Predicted Melting Point | 46.22 °C | Chemchart[4] |
| Predicted Boiling Point | 231.5 °C | Chemchart[4] |
| Predicted Water Solubility | 15897.8 mg/L | Chemchart[4] |
Synthesis and Manufacturing
The synthesis of 2-methyl-1-(piperidin-4-yl)propan-1-ol is typically achieved through a nucleophilic addition of an isopropyl organometallic reagent to a suitably protected piperidine-4-carboxaldehyde. A robust and scalable synthetic workflow is outlined below.
Causality in Experimental Design
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N-Protection: The piperidine nitrogen is a nucleophilic and basic site. To prevent it from interfering with the highly reactive Grignard reagent, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
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Grignard Reaction: The core C-C bond formation utilizes a Grignard reaction. Isopropyl magnesium bromide is a commercially available and highly effective nucleophile for this transformation. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions.
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Deprotection: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly efficient for this purpose, yielding the desired product as a salt, which can be neutralized to the free base.
Diagram 2: Synthetic Workflow
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(1-hydroxy-2-methylpropyl)piperidine-1-carboxylate
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
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Cool the solution to 0 °C using an ice-water bath.
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Add a solution of isopropyl magnesium bromide (1.2 eq, typically 1.0-3.0 M in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Deprotection to yield 2-Methyl-1-(piperidin-4-yl)propan-1-ol
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Dissolve the crude intermediate from Step 1 in dichloromethane (DCM) (approx. 0.2 M).
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Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at room temperature.
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Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Dissolve the residue in water and basify to pH > 10 with a 2M sodium hydroxide (NaOH) solution.
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Extract the product into an organic solvent such as DCM or ethyl acetate (3x).
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.
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If necessary, purify the product via column chromatography on silica gel.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of 2-methyl-1-(piperidin-4-yl)propan-1-ol is paramount. A multi-technique analytical approach provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation.[5][6]
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¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. Expected signals include: multiplets for the piperidine ring protons, a characteristic doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and a signal for the carbinol proton (-CH-OH). The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 9 carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[7] Electrospray ionization (ESI) in positive mode is typically effective for this molecule. The expected [M+H]⁺ ion would be observed at m/z 158.15, corresponding to the protonated molecule (C₉H₂₀NO⁺).
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
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Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or TFA to improve peak shape.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be employed for universal detection.
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Acceptance Criteria: For drug development intermediates, a purity of ≥95% is typically required.
Diagram 3: Analytical QC Workflow
Caption: Standard quality control workflow for compound validation.
Applications in Research and Drug Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving solubility and CNS penetration.[8] 2-Methyl-1-(piperidin-4-yl)propan-1-ol serves as a valuable and versatile building block for creating more complex molecules with therapeutic potential.
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Scaffold for Lead Generation: The secondary amine and hydroxyl group provide two reactive handles for chemical modification. The amine can be functionalized via acylation, alkylation, or reductive amination, while the hydroxyl group can be used in esterifications, etherifications, or displacements. This allows for the rapid generation of libraries of diverse compounds for screening.
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Use in Bioactive Molecules: While specific drugs containing this exact fragment are not prominently disclosed in public literature, structurally related piperidinyl-carbinols are key components in a wide range of biologically active agents. For instance, piperidine derivatives are explored as anti-inflammatory agents[9], antibacterial compounds[10], and for their activity against various CNS targets. The isopropanol substituent provides a specific steric and lipophilic profile that can be crucial for binding to a target protein's active site.
Safety, Handling, and Storage
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Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Handling: The compound is a basic amine and should be handled with care to avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-Methyl-1-(piperidin-4-yl)propan-1-ol is a strategically important chemical intermediate for the pharmaceutical industry. Its synthesis is well-understood and achievable through standard organic chemistry techniques. Robust analytical methods are available to ensure its quality and purity. The dual functional handles on this piperidine scaffold make it an attractive starting point for the discovery and development of novel therapeutics across multiple disease areas.
References
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He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-6. Available from: [Link]
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Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 324-31. Available from: [Link]
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Ye, T., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available from: [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. RSC Advances. Available from: [Link]
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Kratochwil, N. A., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(11), 3326. Available from: [Link]
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Lin, A. P., et al. (2022). A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer's Disease. Journal of Alzheimer's Disease, 85(4), 1629-1640. Available from: [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. Available from: [Link]
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Chemchart. 2-Methyl-1-(piperidin-4-yl)propan-1-ol (915919-67-4). Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]
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